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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonamide

Cat. No.: B1312514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,3-Dichlorobenzenesulfonamide (C₆H₅Cl₂NO₂S), a compound of interest in medicinal

chemistry and drug development. This document outlines the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the chemical

structure and known spectroscopic principles for similar compounds. Detailed experimental

protocols for acquiring such data are also provided to facilitate the structural elucidation and

characterization of this molecule.

Chemical Structure and Properties
IUPAC Name: 2,3-dichlorobenzenesulfonamide[1] Molecular Formula: C₆H₅Cl₂NO₂S[1]

Molecular Weight: 226.08 g/mol [1] Structure:

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 2,3-
Dichlorobenzenesulfonamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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¹H NMR (Proton) ¹³C NMR (Carbon)

Chemical Shift (δ) ppm Assignment

~7.5 - 8.0 (m, 3H) Aromatic protons

~5.0 - 7.0 (br s, 2H) -SO₂NH₂ protons

Note: Predicted chemical shifts are based on the analysis of similar aromatic sulfonamides and

the electronic effects of the chloro and sulfonamide substituents. The exact chemical shifts and

coupling constants would need to be determined experimentally.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic
Absorptions)

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400 - 3200
N-H stretch (asymmetric &

symmetric)
Medium - Strong

3100 - 3000 Aromatic C-H stretch Medium

1600 - 1450 Aromatic C=C stretch Medium - Strong

~1350 & ~1160
S=O stretch (asymmetric &

symmetric)
Strong

~900 S-N stretch Medium

800 - 600 C-Cl stretch Strong

Table 3: Mass Spectrometry (MS) Data (Predicted
Fragmentation)
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m/z Proposed Fragment Ion

225/227/229
[M]⁺∙ (Molecular ion peak with isotopic pattern

for 2 Cl)

161/163 [M - SO₂NH]⁺

145 [C₆H₃Cl₂]⁺

79 [SO₂NH]⁺∙

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule

containing two chlorine atoms.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 2,3-
Dichlorobenzenesulfonamide.

Protocol:

Sample Preparation:

Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
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Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5

seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the low natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,3-Dichlorobenzenesulfonamide.

Protocol (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powder to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3-
Dichlorobenzenesulfonamide.

Protocol (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) if the

compound is sufficiently volatile and thermally stable.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes ionization and fragmentation of the molecule.

Mass Analysis:

The resulting positively charged fragments are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

An electron multiplier or other detector records the abundance of each fragment,

generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3-Dichlorobenzenesulfonamide.
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Sample: 2,3-Dichlorobenzenesulfonamide

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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